molecular formula C14H13FN2O B5476673 1-(4-Fluoro-2-methylphenyl)-3-phenylurea

1-(4-Fluoro-2-methylphenyl)-3-phenylurea

Cat. No.: B5476673
M. Wt: 244.26 g/mol
InChI Key: FHJDOVQLALNTLK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The structure can provide information about the compound’s functional groups and can give some insight into its potential properties and reactivity .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at its interactions with biological macromolecules, its effects on cellular processes, and its overall effect on an organism .

Safety and Hazards

This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJDOVQLALNTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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